molecular formula C21H24ClFN6 B2977623 N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179443-01-6

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2977623
CAS No.: 1179443-01-6
M. Wt: 414.91
InChI Key: PHLVXQZPCGEMPC-UHFFFAOYSA-N
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Description

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with two aromatic amines (4-ethylphenyl and 4-fluorophenyl groups) at the N2 and N4 positions, respectively, and a pyrrolidin-1-yl group at the C6 position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6.ClH/c1-2-15-5-9-17(10-6-15)23-19-25-20(24-18-11-7-16(22)8-12-18)27-21(26-19)28-13-3-4-14-28;/h5-12H,2-4,13-14H2,1H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLVXQZPCGEMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound of significant interest in pharmaceutical research. Its molecular formula is C21H24ClN6C_{21}H_{24}ClN_6 with a molecular weight of approximately 414.91 g/mol. This compound belongs to the class of triazine derivatives and has been investigated for its potential therapeutic applications, particularly as a neurokinin-1 receptor antagonist and in the selective extraction of americium(III) from nuclear waste.

Chemical Structure and Properties

The compound features a central triazine ring with two phenyl substituents (one being fluorinated) and a pyrrolidine group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity.

Property Value
Molecular FormulaC21H24ClN6
Molecular Weight414.91 g/mol
SolubilitySoluble in DMF
StabilityStable under neutral pH

Synthesis

The synthesis involves multi-step organic reactions including:

  • Formation of the triazine core.
  • Introduction of substituents using reagents like acetic anhydride.
  • Purification methods such as recrystallization or chromatography.

This compound primarily acts as a neurokinin-1 receptor antagonist. This mechanism is crucial in various therapeutic contexts, including pain management and treatment of depression.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant binding affinity for neurokinin receptors. In vitro studies have demonstrated that related triazine derivatives can inhibit acetylcholinesterase (AChE) and β-secretase (BACE1) enzymes, which are pivotal in neurodegenerative diseases like Alzheimer's .

Inhibition Potency

The following table summarizes the inhibitory activities against AChE and BACE1 for related compounds:

Compound AChE IC50 (µM) BACE1 IC50 (µM)
Compound A0.0519.00
Compound B0.06511.09
Compound C0.09214.67

These results indicate that modifications on the triazine structure can significantly affect both physical and chemical properties, enhancing their biological activities .

Case Studies

Recent studies have highlighted the potential of triazine derivatives in treating neurodegenerative diseases:

  • A study demonstrated that certain triazines exhibited neuroprotective effects without significant neurotoxicity, suggesting their viability as therapeutic agents .
  • Another investigation focused on the binding interactions of triazines with BACE1, revealing critical hydrogen bond interactions that contribute to their inhibitory potential .

Scientific Research Applications

N2-(4-ethylphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative with potential therapeutic applications, particularly as a neurokinin-1 receptor antagonist and in the selective extraction of americium(III) from nuclear waste. The compound has a molecular weight of approximately 414.91 g/mol and its molecular formula is C21H24ClFN6 . The presence of a fluorine atom on one of the phenyl rings enhances the compound's lipophilicity and may influence its biological activity.

Scientific Applications

This compound has several scientific applications:

  • Medicinal Chemistry The compound is valuable in medicinal chemistry due to its potential therapeutic applications.
  • Environmental Science It also exemplifies the intersection of medicinal chemistry and environmental science.
  • Neurokinin-1 Receptor Antagonist this compound acts primarily as a neurokinin-1 receptor antagonist. Studies indicate that related compounds exhibit significant binding affinity for neurokinin receptors, suggesting potential efficacy in therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound Name Substituents (N2/N4) C6 Substituent Molecular Formula Molecular Weight Key Features
Target Compound N2: 4-ethylphenyl
N4: 4-fluorophenyl
Pyrrolidin-1-yl C22H25ClFN6 (predicted*) ~437.3 (predicted*) Ethyl group enhances lipophilicity; fluorine may improve binding affinity.
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl) analog N2: 4-ethoxyphenyl
N4: 4-fluorophenyl
Pyrrolidin-1-yl C21H24ClFN6O 430.9 Ethoxy group increases polarity; potential metabolic instability due to ether linkage.
N2-(4-fluorophenyl)-N4-phenyl analog N2: 4-fluorophenyl
N4: phenyl
Pyrrolidin-1-yl C19H19ClFN6 ~409.8 (predicted) Lack of ethyl/ethoxy groups reduces steric bulk; fluorine retained for electronic effects.

Notes:

  • The pyrrolidin-1-yl group at C6 is conserved across analogs, suggesting its role in conformational stability or hydrogen bonding .

Implications of Substituent Variations

  • Ethyl vs. The ethoxy group introduces an oxygen atom, increasing polarity and susceptibility to oxidative metabolism, which may shorten half-life .
  • Fluorophenyl vs.

Supplier Availability and Research Relevance

  • The target compound’s analogs, such as the N2-(4-ethoxyphenyl) and N4-phenyl derivatives, are commercially available from suppliers like Chemfine International and Innovative Health Care, indicating their use in comparative pharmacological studies .

Q & A

Advanced Research Question

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) under varying substrate concentrations.
  • Molecular docking : Pre-screen the compound against target enzymes (e.g., kinases) using software like AutoDock Vina , guided by crystallographic data from related triazine-enzyme complexes .
  • Cellular assays : Incorporate knockout models (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .

What analytical methods are recommended for quantifying this compound in complex biological matrices?

Advanced Research Question

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize using C18 reverse-phase columns (e.g., Chromolith®) with mobile phases containing 0.1% formic acid for ionization efficiency. Validate with spiked plasma/serum samples to assess recovery rates (target ≥85%) .
  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference.
  • Calibration curves : Employ deuterated internal standards (e.g., d4d_4-labeled analog) to correct for ion suppression/enhancement .

How can researchers address solubility challenges during in vitro testing of this compound?

Basic Research Question
The compound’s low aqueous solubility (due to hydrophobic aryl groups) can be mitigated by:

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions (<1% v/v) to enhance dissolution without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsification-solvent evaporation, monitoring stability via dynamic light scattering (DLS) .

What strategies are effective for elucidating the role of the 4-fluorophenyl group in biological activity?

Advanced Research Question

  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing the 4-fluorophenyl with other halophenyl groups (e.g., Cl, Br) and compare IC50_{50} values in target assays.
  • Metabolic stability assays : Use human liver microsomes (HLMs) to assess whether fluorination reduces oxidative metabolism compared to non-fluorinated analogs .
  • Computational modeling : Calculate logP values and polar surface area (PSA) to correlate fluorine’s impact on membrane permeability .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Question

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), analyzing degradation products via UPLC-PDA .
  • Long-term stability : Store aliquots at –80°C, –20°C, and 4°C, assessing purity monthly over 12 months. Use ANOVA to statistically compare degradation rates across conditions .

What computational tools are suitable for predicting the compound's ADME properties?

Advanced Research Question

  • ADME prediction : Use SwissADME or ADMETLab 2.0 to estimate oral bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Cross-validate with experimental Caco-2 permeability assays .
  • Toxicity screening : Run ProTox-II to predict hepatotoxicity and endocrine disruption, prioritizing in vitro assays (e.g., Ames test) for high-risk endpoints .

How can conflicting crystallographic data on triazine derivatives be reconciled during structural analysis?

Advanced Research Question

  • Re-refinement : Reanalyze raw diffraction data (e.g., .hkl files) using updated software (e.g., SHELXL) to correct for overfitting or missed symmetry elements.
  • Comparative analysis : Overlay structures with homologous compounds (e.g., N2,N4-diaryl triazines) to identify conserved bond angles/torsions and flag outliers .

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